molecular formula C13H13NO B14492381 4-Penten-1-one, 1-(1H-indol-3-yl)- CAS No. 65083-46-7

4-Penten-1-one, 1-(1H-indol-3-yl)-

Cat. No.: B14492381
CAS No.: 65083-46-7
M. Wt: 199.25 g/mol
InChI Key: QKUXDNDHXAHNTK-UHFFFAOYSA-N
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Description

4-Penten-1-one, 1-(1H-indol-3-yl)- is a chemical compound that features an indole ring attached to a pentenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Penten-1-one, 1-(1H-indol-3-yl)- typically involves the reaction of indole derivatives with pentenone under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between indole and pentenone, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Penten-1-one, 1-(1H-indol-3-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

4-Penten-1-one, 1-(1H-indol-3-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Penten-1-one, 1-(1H-indol-3-yl)- involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, influencing cellular pathways and processes. For example, it may act as an agonist or antagonist at certain receptor sites, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Penten-1-one, 1-(1H-indol-3-yl)- is unique due to its specific combination of the indole ring and pentenone moiety. This structure imparts unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds .

Properties

CAS No.

65083-46-7

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-(1H-indol-3-yl)pent-4-en-1-one

InChI

InChI=1S/C13H13NO/c1-2-3-8-13(15)11-9-14-12-7-5-4-6-10(11)12/h2,4-7,9,14H,1,3,8H2

InChI Key

QKUXDNDHXAHNTK-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)C1=CNC2=CC=CC=C21

Origin of Product

United States

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